molecular formula C15H23N2O3P B14505002 4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) CAS No. 64501-04-8

4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)

Cat. No.: B14505002
CAS No.: 64501-04-8
M. Wt: 310.33 g/mol
InChI Key: SSBAJYYRENLAGP-UHFFFAOYSA-N
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Description

4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) is an organophosphorus compound that features a phosphine center bonded to a 4-methoxyphenyl group and two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) typically involves the reaction of 4-methoxyphenylphosphine with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The process involves:

    Reacting 4-methoxyphenylphosphine with morpholine: This step is typically performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0°C to room temperature.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) can undergo various chemical reactions, including:

    Oxidation: The phosphine center can be oxidized to form phosphine oxides.

    Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) involves its interaction with molecular targets such as enzymes or receptors. The phosphine center can coordinate with metal ions, influencing catalytic activity and facilitating various chemical transformations. The morpholine rings may also interact with biological targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine) is unique due to the presence of both a 4-methoxyphenyl group and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

64501-04-8

Molecular Formula

C15H23N2O3P

Molecular Weight

310.33 g/mol

IUPAC Name

(4-methoxyphenyl)-dimorpholin-4-ylphosphane

InChI

InChI=1S/C15H23N2O3P/c1-18-14-2-4-15(5-3-14)21(16-6-10-19-11-7-16)17-8-12-20-13-9-17/h2-5H,6-13H2,1H3

InChI Key

SSBAJYYRENLAGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)P(N2CCOCC2)N3CCOCC3

Origin of Product

United States

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